molecular formula C19H28N2O3 B12949355 tert-Butyl 1-amino-7-methoxy-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate

tert-Butyl 1-amino-7-methoxy-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate

Cat. No.: B12949355
M. Wt: 332.4 g/mol
InChI Key: CLQNDPGSMMWNEB-UHFFFAOYSA-N
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Description

tert-Butyl 1-amino-7-methoxy-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate: is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1-amino-7-methoxy-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate typically involves multiple steps. One common route includes the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1-amino-7-methoxy-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

tert-Butyl 1-amino-7-methoxy-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which tert-Butyl 1-amino-7-methoxy-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets tert-Butyl 1-amino-7-methoxy-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate apart is its spirocyclic structure, which imparts unique chemical and biological properties. This structure can enhance its stability and specificity in biological systems, making it a valuable compound for research and development .

Properties

Molecular Formula

C19H28N2O3

Molecular Weight

332.4 g/mol

IUPAC Name

tert-butyl 1-amino-7-methoxyspiro[1,3-dihydroindene-2,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C19H28N2O3/c1-18(2,3)24-17(22)21-10-8-19(9-11-21)12-13-6-5-7-14(23-4)15(13)16(19)20/h5-7,16H,8-12,20H2,1-4H3

InChI Key

CLQNDPGSMMWNEB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C(C2N)C(=CC=C3)OC

Origin of Product

United States

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